

Benzyl-N-bis(PEG3-Boc): A Technical Guide for Advanced Drug Development

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Compound of Interest

Compound Name: *Benzyl-N-bis(PEG3-Boc)*

Cat. No.: *B15620772*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-N-bis(PEG3-Boc) is a versatile, polyethylene glycol (PEG)-based heterobifunctional linker used extensively in the field of targeted protein degradation.^{[1][2][3]} As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it serves to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity, orchestrated by the linker, leads to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. The unique branched architecture of **Benzyl-N-bis(PEG3-Boc)**, featuring a central benzyl-protected amine and two terminal tert-butyloxycarbonyl (Boc)-protected amines on flexible PEG3 arms, offers researchers a modular and efficient tool for the construction of potent and selective protein degraders.

Physicochemical Properties

The physicochemical properties of **Benzyl-N-bis(PEG3-Boc)** and its derivatives are crucial for their application in PROTAC synthesis. The PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which is often a challenge for these large molecules.

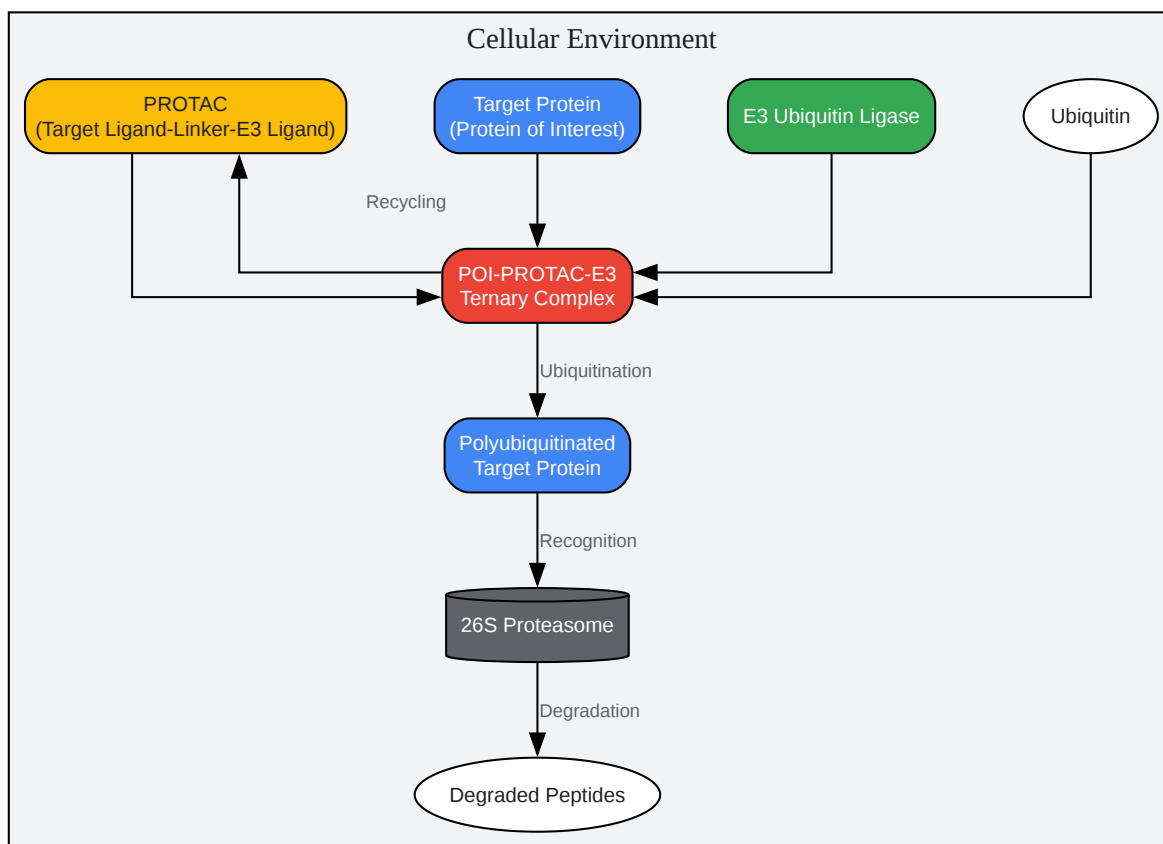
Property	Value	Reference
Molecular Formula	C33H57NO10	MedChemExpress
Molecular Weight	627.81 g/mol	MedChemExpress
Purity	Typically ≥95%	BOC Sciences
Appearance	Pale yellow or colorless oil	BOC Sciences
Solubility	Soluble in DMSO, DMF, and DCM	BroadPharm, BenchChem
Storage	Store at -20°C	BroadPharm, Amerigo Scientific

Core Application: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway: The PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like **Benzyl-N-bis(PEG3-Boc)**.



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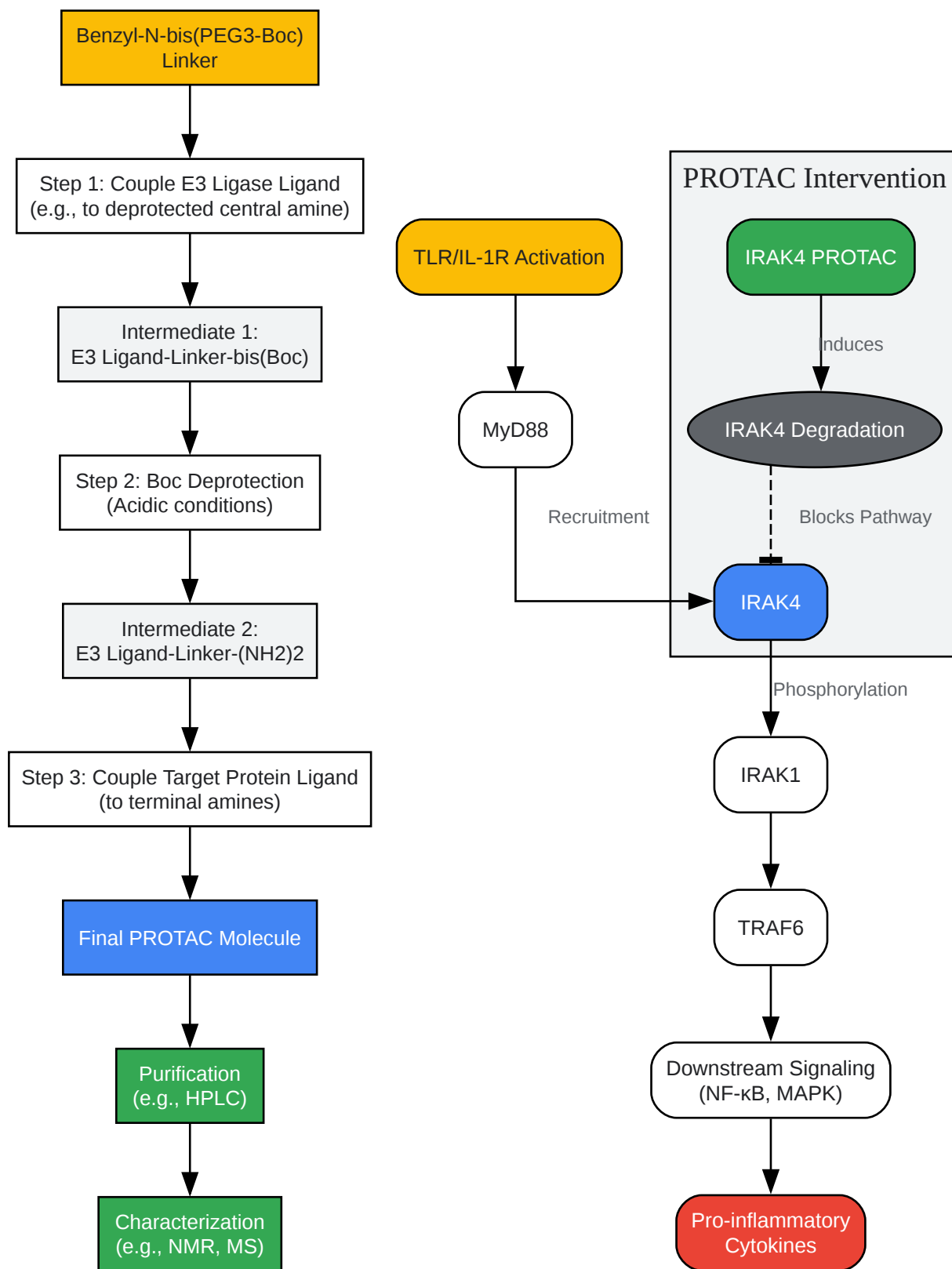
Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a **Benzyl-N-bis(PEG3-Boc)** linker involves a modular, multi-step process. The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC.

PROTAC Synthesis Workflow

A plausible synthetic strategy involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.



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References

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- 3. Benzyl-N-bis(PEG3-Boc) (N-Benzyl-N-bis(PEG3-t-butyl ester)) | PROTAC连接子 | MCE [medchemexpress.cn]
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